molecular formula C17H12O6 B390382 3-(2-Furoyloxy)-2-methylphenyl 2-furoate

3-(2-Furoyloxy)-2-methylphenyl 2-furoate

Cat. No.: B390382
M. Wt: 312.27g/mol
InChI Key: CTOOANFQHTVETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furoyloxy)-2-methylphenyl 2-furoate (CAS Registry Number 355809-13-1) is a chemical compound for research and development purposes. This compound has the molecular formula C27H24O6 and an average molecular mass of 444.483 Da . It is a diester derivative of 2-furoic acid. As a specialist research chemical, it is offered for use in controlled laboratory settings. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and employ appropriate handling procedures prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O6

Molecular Weight

312.27g/mol

IUPAC Name

[3-(furan-2-carbonyloxy)-2-methylphenyl] furan-2-carboxylate

InChI

InChI=1S/C17H12O6/c1-11-12(22-16(18)14-7-3-9-20-14)5-2-6-13(11)23-17(19)15-8-4-10-21-15/h2-10H,1H3

InChI Key

CTOOANFQHTVETK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=CO2)OC(=O)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of 3 2 Furoyloxy 2 Methylphenyl 2 Furoate

Established Synthetic Routes for Furoate Esters

The formation of furoate esters can be achieved through several well-established chemical transformations. These methods primarily include direct esterification and transesterification, each with its own set of advantages and limitations.

Direct Esterification Approaches and Optimization

Direct esterification, often referred to as Fischer-Speier esterification, is a cornerstone of ester synthesis. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate, this would entail the reaction of two equivalents of 2-furoic acid with one equivalent of 2-methylhydroquinone.

The reaction is typically catalyzed by strong mineral acids such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of 2-furoic acid, which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl groups of 2-methylhydroquinone. The subsequent elimination of water drives the reaction towards the formation of the diester.

Optimization of direct esterification often focuses on several key parameters to maximize the yield of the desired product. These include:

Catalyst Loading: The concentration of the acid catalyst plays a crucial role. While a higher concentration can accelerate the reaction, it may also lead to undesirable side reactions such as dehydration of the starting materials or degradation of the furan (B31954) ring.

Temperature: Reaction temperatures are typically elevated to increase the reaction rate and facilitate the removal of water. However, excessively high temperatures can lead to thermal decomposition.

Removal of Water: As an equilibrium process, the removal of water is critical to drive the reaction to completion. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Reactant Stoichiometry: The molar ratio of 2-furoic acid to 2-methylhydroquinone can be adjusted to favor the formation of the diester. Using an excess of the more volatile reactant can also help to shift the equilibrium.

Table 1: Comparison of Reaction Conditions for Direct Esterification of Furoic Acid.

Catalyst Temperature (°C) Reaction Time (h) Solvent Yield (%) Reference
H₂SO₄ 120 8 Toluene 85 Fictional Data
p-TsOH 110 12 Benzene 90 Fictional Data
Amberlyst-15 130 6 Xylene 92 Fictional Data

Transesterification Strategies for Complex Furoates

Transesterification is another powerful method for the synthesis of esters, involving the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst. For the synthesis of this compound, a potential transesterification route could involve reacting a simple alkyl 2-furoate, such as methyl 2-furoate, with 2-methylhydroquinone.

This approach can be catalyzed by both acids and bases. wikipedia.org Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of the carbonyl oxygen. Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide, generated from the alcohol by the base, on the carbonyl carbon of the ester.

Key considerations for successful transesterification include:

Choice of Catalyst: Strong acids or bases are effective, but the choice depends on the stability of the reactants and products to the reaction conditions.

Removal of Byproduct: The equilibrium can be shifted by removing the alcohol generated as a byproduct (e.g., methanol (B129727) when using methyl 2-furoate). This is often achieved by distillation.

Substrate Reactivity: The reactivity of the starting ester and the alcohol are important factors. Steric hindrance around the hydroxyl groups of 2-methylhydroquinone could influence the reaction rate.

Novel and Green Synthetic Pathways for the Compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of furoate esters, this has led to the exploration of enzymatic catalysis and the use of solid acid catalysts.

Enzymatic Synthesis: Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions. google.com The use of lipases for the synthesis of furoate esters offers several advantages, including high selectivity, reduced energy consumption, and the avoidance of harsh acidic or basic conditions that can lead to side reactions. A potential enzymatic route to this compound would involve the use of an immobilized lipase to catalyze the reaction between 2-furoic acid and 2-methylhydroquinone in a suitable organic solvent.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides, provide a greener alternative to traditional homogeneous acid catalysts. clockss.org These catalysts are easily separable from the reaction mixture, allowing for simple product purification and catalyst recycling. The use of solid acids can also minimize corrosion and waste generation associated with mineral acids.

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in directing the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalytic systems have been extensively studied for the synthesis of furoate esters in general.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and good contact with the reactants.

Brønsted Acids: As mentioned earlier, strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are the most common homogeneous catalysts for direct esterification. Their high acidity allows for efficient protonation of the carboxylic acid, thereby activating it towards nucleophilic attack.

Lewis Acids: Lewis acids, such as zinc chloride and tin(IV) chloride, can also catalyze esterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.

While effective, homogeneous catalysts suffer from drawbacks such as difficulty in separation from the product and potential for causing corrosion and environmental pollution.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts has been a major focus in green chemistry, aiming to overcome the limitations of homogeneous systems.

Solid Acid Catalysts: A wide variety of solid acid catalysts have been developed for esterification reactions. These include:

Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 are widely used due to their high acidity and thermal stability.

Zeolites: These microporous aluminosilicates possess strong Brønsted and Lewis acid sites and can exhibit shape selectivity.

Supported Acids: Acids such as tungstophosphoric acid supported on zirconia have shown high activity and reusability in the synthesis of alkyl 2-furoates. clockss.orgrsc.org

Metal Oxides: Acidic metal oxides like sulfated zirconia and niobic acid are also effective catalysts for esterification.

The primary advantages of heterogeneous catalysts are their ease of separation and reusability, which simplifies product purification and reduces waste.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Furoate Ester Synthesis.

Catalyst Type Examples Advantages Disadvantages
Homogeneous H₂SO₄, p-TsOH, ZnCl₂ High activity, mild reaction conditions Difficult to separate, corrosive, potential for waste generation

| Heterogeneous | Amberlyst-15, Zeolites, Supported Acids | Easy separation, reusable, less corrosive, environmentally benign | Lower activity in some cases, potential for pore diffusion limitations |

Biocatalytic Approaches and Enzyme Specificity

Information not available in current scientific literature.

Kinetic and Thermodynamic Investigations of Formation Reactions

Information not available in current scientific literature.

Detailed Mechanistic Studies of Synthetic Transformations

Information not available in current scientific literature.

Advanced Spectroscopic Characterization and Structural Analysis of 3 2 Furoyloxy 2 Methylphenyl 2 Furoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise molecular structure of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate in solution. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds, helping to identify adjacent protons within the phenyl ring and the two furoate moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It would be crucial for connecting the different fragments of the molecule, for instance, linking the furoate carbonyl carbons to the protons on the phenyl ring and vice versa. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule.

Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Solid-State NMR Investigations for Solid-State Structures

Should the compound be a crystalline or amorphous solid, solid-state NMR (ssNMR) would provide information about its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of ¹³C nuclei and average out anisotropic interactions to obtain higher resolution spectra. This analysis can reveal the presence of different polymorphs or conformations in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS would be employed to determine the exact mass of the molecular ion with high precision, which in turn would confirm its elemental formula (C₁₇H₁₂O₆). rsc.org The analysis of the fragmentation pattern would provide structural information by showing how the molecule breaks apart in the mass spectrometer. Expected fragmentation could involve the cleavage of the ester linkages, leading to ions corresponding to the furoyl cation and the methylphenyl furoate radical cation, or other characteristic fragments.

A representative table of expected fragments is not possible without actual experimental mass spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Both IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the ester carbonyl (C=O) groups, likely in the region of 1720-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations of the ester and furan (B31954) rings, and C-H stretching and bending modes of the aromatic and furan rings. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

A data table of vibrational frequencies cannot be compiled without experimental results.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Elucidation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure and the chromophores present. The phenyl ring and the two furoate groups constitute the chromophoric system of this compound. The spectrum would show absorption maxima (λ_max) corresponding to π → π* electronic transitions within these aromatic and conjugated systems. nih.gov

X-ray Crystallography for Absolute Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as stacking, that dictate the crystal packing. This method is the gold standard for absolute structure determination.

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

Chiroptical spectroscopy encompasses a set of powerful analytical techniques that provide information about the three-dimensional structure of chiral molecules. Unlike other spectroscopic methods that are insensitive to stereochemistry, chiroptical techniques rely on the differential interaction of a chiral molecule with left and right circularly polarized light. For a molecule such as this compound, which possesses a chiral center at the 2-methylphenyl moiety, these methods are indispensable for determining its absolute configuration and assessing the enantiomeric purity of a sample. The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The application of these techniques involves measuring the experimental spectra and comparing them with spectra predicted by quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.govnih.gov This combination of experimental and theoretical approaches allows for the unambiguous assignment of the absolute configuration of a chiral molecule. nih.govrsc.org

A crucial aspect for the analysis of this compound is the presence of two 2-furoate groups, which act as chromophores. nih.gov A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-visible region. youtube.com The spatial interaction between these two chromophores can give rise to a phenomenon known as exciton (B1674681) coupling, which produces a characteristic signal in the ECD spectrum. nih.govacs.org This exciton-coupled circular dichroism (ECCD) is particularly informative for determining the absolute stereochemistry of the molecule. nih.gov The sign of the observed "couplet" in the ECD spectrum directly correlates with the chiral twist between the two interacting chromophore transition dipole moments. nih.govnih.gov

While no specific chiroptical data for this compound is currently available in the cited literature, the principles of the methodology can be illustrated with related compounds. For instance, studies on natural products containing furan-2-yl subunits, such as thaigranatins, have successfully utilized TD-DFT calculations of ECD spectra to elucidate their absolute configurations. nih.govrsc.org In these cases, different conformations of the furan-containing moiety were found to be responsible for significant, even mirror-image, differences in the ECD spectra of homochiral compounds. nih.govrsc.org

The general workflow for the stereochemical assignment of this compound using chiroptical methods would be as follows:

Experimental Measurement : The ECD and/or VCD spectrum of an enantiomerically enriched sample of the compound would be recorded.

Conformational Analysis : A thorough search for all possible stable conformations of both the (R) and (S) enantiomers would be performed using computational chemistry methods.

TD-DFT Calculations : For each stable conformer, the ECD and VCD spectra would be calculated using TD-DFT.

Spectral Averaging : The calculated spectra for each enantiomer are obtained by averaging the spectra of the individual conformers, weighted by their predicted Boltzmann population.

Comparison and Assignment : The final calculated spectrum for each enantiomer is then compared to the experimental spectrum. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration of the sample. nih.gov

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample can also be determined using chiroptical methods. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be accurately determined.

Illustrative Research Findings for a Related Furan-Containing Compound

To demonstrate the application of these principles, the following table summarizes hypothetical but representative data that would be generated in a study aimed at determining the absolute configuration of a chiral molecule containing a furan chromophore, based on the findings for thaigranatins. nih.govrsc.org

Parameter(R)-Enantiomer (Calculated)(S)-Enantiomer (Calculated)Experimental Sample
ECD Cotton Effect 1 Positive at ~280 nmNegative at ~280 nmPositive at 282 nm
ECD Cotton Effect 2 Negative at ~250 nmPositive at ~250 nmNegative at 249 nm
VCD Carbonyl Stretch Positive at ~1750 cm⁻¹Negative at ~1750 cm⁻¹Positive at 1748 cm⁻¹
Assigned Configuration --(R)
This table is illustrative and based on the principles of chiroptical spectroscopy and findings for related compounds. The spectral data do not represent actual measurements for this compound.

In this illustrative example, the positive Cotton effects in the experimental ECD spectrum and the positive VCD band align with the calculated spectrum for the (R)-enantiomer, leading to the assignment of the absolute configuration as (R).

Chemical Reactivity and Transformation Studies of 3 2 Furoyloxy 2 Methylphenyl 2 Furoate

Hydrolysis and Transesterification Reactions under Varying Conditions

Hydrolysis: The ester linkages in 3-(2-Furoyloxy)-2-methylphenyl 2-furoate are susceptible to hydrolysis under both acidic and alkaline conditions, a reaction that would cleave the ester bonds to yield 2-furoic acid and 3-hydroxy-2-methylphenol. The reaction with pure water is typically very slow. chemguide.co.uk

Under acidic catalysis, the hydrolysis is a reversible process. chemguide.co.uk To drive the reaction towards completion, an excess of water is required. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Alkaline hydrolysis, often termed saponification, is an irreversible reaction that proceeds more readily than acid-catalyzed hydrolysis. chemguide.co.uk This is the more common laboratory and industrial method for ester hydrolysis. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chemguide.co.uk Studies on the hydrolysis of substituted phenyl esters of α-furoic acid, such as p-nitrophenyl-α-furoate, show that the reaction is catalyzed by hydroxide ions and other nucleophiles. researchgate.net The rate of hydrolysis is influenced by the nature of the substituent on the phenyl ring. researchgate.netnumberanalytics.com Electron-withdrawing groups on the phenoxy leaving group generally increase the rate of hydrolysis. numberanalytics.com

Kinetic studies on the alkaline hydrolysis of various organic esters have shown that the reaction typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The steric environment around the ester group also plays a significant role in the rate of hydrolysis, with increased steric hindrance slowing the reaction. numberanalytics.com

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy or aryloxy group. masterorganicchemistry.com For this compound, transesterification could be achieved by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reaction with methanol (B129727) would be expected to yield methyl 2-furoate and 3-hydroxy-2-methylphenol. The reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products as it is formed. google.com Both acid-catalyzed and base-catalyzed mechanisms are common. masterorganicchemistry.com The base-catalyzed process generally proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Reaction TypeConditionsExpected ProductsNotes
Acid-Catalyzed Hydrolysis Dilute acid (e.g., HCl, H₂SO₄), heat2-Furoic acid, 3-hydroxy-2-methylphenolReversible reaction. chemguide.co.uk
Alkaline Hydrolysis (Saponification) Dilute alkali (e.g., NaOH), heatSodium 2-furoate, Sodium 3-hydroxy-2-methylphenoxideIrreversible and generally faster than acid hydrolysis. chemguide.co.uk
Transesterification Alcohol (e.g., R'OH), acid or base catalyst, heatA new furoate ester (2-furoyl-OR'), 3-hydroxy-2-methylphenolAn equilibrium process. masterorganicchemistry.com

Reactions with Electrophiles and Nucleophiles at Different Sites

The structure of this compound presents multiple sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The phenyl ring and the two furan (B31954) rings are all susceptible to electrophilic aromatic substitution. The furoate ester groups are deactivating and meta-directing substituents on the phenyl ring due to their electron-withdrawing nature. masterorganicchemistry.comlibretexts.org The methyl group, being an activating ortho-, para-director, will compete with this effect. libretexts.org The oxygen atom of the ester linkage attached to the phenyl ring is an ortho-, para-director, although it is less activating than a simple hydroxyl or alkoxy group. libretexts.orglibretexts.org Therefore, the regioselectivity of electrophilic substitution on the central phenyl ring will be complex and dependent on the specific electrophile and reaction conditions.

The furan rings are electron-rich heterocyclic systems and are generally more reactive towards electrophiles than benzene. Substitution typically occurs at the C5 position, which is adjacent to the oxygen and para to the ester linkage.

Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbons of the two ester groups. As discussed in the hydrolysis and transesterification section, this leads to cleavage of the ester bond. Strong nucleophiles can readily attack these sites. The rate of attack can be influenced by the electronic properties of the leaving group.

Redox Transformations and Electrochemical Behavior

The electrochemical behavior of this compound is expected to be influenced by both the aromatic ester and furan moieties.

Reduction: Aromatic esters can be reduced electrochemically. acs.orggre.ac.uk This process typically involves the transfer of an electron to the aromatic ester to form a radical anion. gre.ac.uk The stability of this radical anion is key to the subsequent reaction pathways. gre.ac.uk Depending on the conditions, the ester can be cleaved. The reduction potential of an aromatic ester can be modulated by the substituents on the aromatic ring. acs.org

Oxidation: The furan rings are susceptible to oxidation. Electrochemical oxidation of furan derivatives can lead to ring-opening or polymerization. The phenyl ring can also be oxidized under certain conditions, though this generally requires harsher conditions than the furan rings.

TransformationReagent/ConditionExpected Outcome
Electrochemical Reduction Electrolysis, controlled potentialCleavage of ester linkage, formation of alcohols and/or other reduction products. acs.orggre.ac.uk
Electrochemical Oxidation Anodic oxidationPolymerization or degradation, likely initiated at the furan rings.

Photochemical Reactivity and Photo-induced Transformations

The presence of aromatic and furan rings, along with ester functional groups, suggests that this compound will be photochemically active. Furocoumarins (compounds containing a furan ring fused to a coumarin (B35378) nucleus) are well-known photosensitizers that absorb UVA light. researchgate.net While not a furocoumarin, the furoate moieties in the target compound are expected to absorb UV radiation.

Upon photoexcitation, aromatic esters can undergo various transformations. Studies on the photodegradation of phthalic acid esters have shown that the primary photochemical processes can include cleavage of the ester bond and reactions on the aromatic ring. frontiersin.orgnih.govresearchgate.net The photodegradation pathways are highly dependent on the reaction medium (e.g., aqueous, organic solvent) and the presence of photosensitizers or catalysts like TiO₂. frontiersin.orgresearchgate.net For example, under UV irradiation in aqueous solution, the photodegradation of some esters can be initiated by the cleavage of the C-O bond of the ester linkage. nih.gov

The furan ring itself is also known to undergo photochemical reactions, including [2+2] cycloadditions. researchgate.net

Photochemical ProcessConditionsPotential Products/Transformations
Direct Photolysis UV irradiationCleavage of ester bonds, degradation of furan and phenyl rings. frontiersin.orgnih.gov
Photosensitized Degradation UV irradiation, presence of a photosensitizer (e.g., humic acids)Enhanced degradation through radical-mediated pathways. nih.gov
Photocatalytic Degradation UV irradiation, presence of a photocatalyst (e.g., TiO₂)More rapid and complete degradation into smaller molecules. frontiersin.orgresearchgate.net

Thermal Stability and Controlled Degradation Pathways

The thermal stability of this compound will be limited by the stability of the ester linkages and the furan rings. At elevated temperatures, esters can undergo thermal decomposition. stackexchange.com The pyrolysis of esters can lead to the formation of a carboxylic acid and an alkene via a concerted six-membered ring transition state (ester pyrolysis), though this is more common for esters with a beta-hydrogen on the alcohol portion. For aryl esters, other decomposition pathways may be more prevalent.

Studies on the thermal decomposition of various esters indicate that the process can be complex, yielding a mixture of products. stackexchange.com For nitrogen-rich heterocyclic esters, decomposition has been observed to begin at temperatures above 250 °C. nih.gov The thermal decomposition of N,N-dialkoxyamides, which also contain an ester-like functional group, proceeds via homolysis to form radical intermediates. nih.gov

The furan ring itself can undergo thermally induced reactions, including ring-opening.

Decomposition TypeTemperature RangePotential Products
Thermal Decomposition > 250 °C (estimated)2-Furoic acid, 2-methylphenol derivatives, and other degradation products. stackexchange.comnih.gov

Polymerization Studies Utilizing the Compound's Structural Motifs

The furan moiety in this compound is a structural motif that is utilized in the synthesis of bio-based polymers. Furan-based polyesters and polyamides have garnered significant interest as renewable alternatives to petroleum-based plastics. rsc.orgacs.org These polymers are often synthesized from difunctional furan monomers, such as 2,5-furandicarboxylic acid or 2,5-bis(hydroxymethyl)furan. rsc.orgnih.gov

While this compound is a monofunctional ester with respect to each furan ring and therefore cannot directly act as a monomer for condensation polymerization, its furan rings could potentially participate in other types of polymerization. For example, the furan ring can undergo ring-opening polymerization under certain acidic conditions, as has been studied with furfuryl alcohol. nih.gov It is conceivable that under specific catalytic conditions, the furan rings of this compound could be induced to polymerize.

Enzymatic polymerization is another route for producing furan-based polyesters, often utilizing lipases as catalysts. nih.gov This method offers a more sustainable approach to polymer synthesis. nih.gov

Derivatization, Analog Synthesis, and Structure Reactivity Relationships in a Chemical Context

Systematic Synthesis of Structural Analogs

The synthesis of structural analogs of "3-(2-Furoyloxy)-2-methylphenyl 2-furoate" can be methodically approached by modifying its three primary components: the two furoyl moieties, the central methylphenyl substructure, and the ester linkages that connect them.

The furan (B31954) rings of the furoyl groups are susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. Electrophilic substitution reactions, for instance, can introduce substituents at various positions on the furan ring, provided the reaction conditions are controlled to avoid ring opening. The nature and position of these substituents can significantly influence the electronic properties and reactivity of the ester. For example, the introduction of electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon of the ester, potentially making it more susceptible to nucleophilic attack.

Common modifications could include:

Halogenation: Introduction of chloro, bromo, or iodo groups.

Nitration: Addition of a nitro group.

Alkylation/Acylation: Friedel-Crafts type reactions to introduce alkyl or acyl chains. nih.govmdpi.com

These modifications can be used to fine-tune the chemical and physical properties of the resulting analogs.

The central 2-methylphenyl ring offers several avenues for modification. The methyl group itself can be a site for derivatization, for example, through oxidation to a carboxylic acid or halogenation. The aromatic ring can also undergo electrophilic substitution reactions, with the existing substituents (the methyl group and the two furoyloxy groups) directing the position of new functional groups. The steric and electronic effects of these new groups can alter the conformation and reactivity of the entire molecule.

Potential alterations include:

Modification of the Methyl Group: Oxidation to an aldehyde, carboxylic acid, or conversion to a halomethyl group.

Aromatic Substitution: Introduction of additional substituents such as halogens, nitro groups, or alkyl chains onto the phenyl ring.

Replacement of the Methyl Group: Synthesis of analogs with other alkyl groups or functional groups in place of the methyl group.

Linker Type Potential Properties Example Linker
Flexible Alkyl ChainIncreased conformational freedom-(CH2)n-
Rigid Aromatic UnitRestricted conformation, potential for π-stacking-C6H4-
Ether LinkageIncreased flexibility and polarity-O-(CH2)n-
Amide LinkagePotential for hydrogen bonding-C(O)NH-

Investigation of Structure-Reactivity Relationships in Derivatives

A systematic study of the synthesized analogs would provide valuable insights into the relationship between their chemical structure and reactivity. For example, the rate of hydrolysis of the ester bonds could be measured under various conditions (e.g., different pH levels) for a series of analogs with different substituents on the furoyl or phenyl rings. This would allow for a quantitative understanding of how electronic and steric effects influence the stability of the ester linkages. Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, could be employed to study the electronic structure of the analogs and how it is affected by structural modifications.

Chemical Modifications for Controlled Reactivity or Release Mechanisms

The ester bonds in "this compound" are potentially cleavable, which opens up the possibility of designing derivatives with controlled release mechanisms. researchgate.netkinampark.com For instance, by introducing specific functional groups, the molecule could be made responsive to external stimuli such as light, pH, or specific enzymes. researchgate.net This is a common strategy in the design of prodrugs and controlled-release materials. kinampark.comresearchgate.netnih.gov For example, incorporating a photolabile group could allow for the release of the furoic acid and methylhydroquinone components upon exposure to a specific wavelength of light. Similarly, designing analogs with ester groups that are substrates for specific enzymes could enable targeted release in a biological environment. researchgate.net

Stimulus Chemical Modification Strategy Potential Release Mechanism
pH ChangeIncorporation of ionizable groupsAltered solubility and hydrolysis rate
LightIntroduction of photolabile protecting groupsPhotochemical cleavage of ester bond
EnzymesDesign of enzyme-specific ester linkagesEnzymatic hydrolysis of the ester bond researchgate.net

Studies on the Synthesis of Oligomers or Polymers Incorporating the Furoate Moiety

The difunctional nature of "this compound" (two furoate groups) suggests its potential use as a monomer in polymerization reactions. Polycondensation reactions, for example, could be explored to synthesize polyesters or other polymers where the furoate moiety is a repeating unit. acs.org The properties of the resulting polymers, such as their thermal stability, mechanical strength, and solubility, would be dependent on the specific structure of the monomer and the polymerization conditions. The furan rings within the polymer backbone could also be sites for further chemical modification, allowing for the tuning of the polymer's properties after its synthesis. The synthesis of polymers from furan-based monomers is an active area of research, driven by the potential to create bio-based and sustainable materials. acs.org The oligomerization of similar olefinic compounds has also been explored, suggesting another potential avenue for creating larger molecules from this furoate compound. researchgate.netgoogle.com

Advanced Analytical and Separation Methodologies for 3 2 Furoyloxy 2 Methylphenyl 2 Furoate

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating a compound from a mixture to assess its purity or to isolate it for further study. The choice of method depends on the compound's properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a diester like 3-(2-Furoyloxy)-2-methylphenyl 2-furoate, both normal-phase and reversed-phase HPLC could be explored.

A hypothetical reversed-phase HPLC method would likely involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the solvent composition is changed over time, would likely be necessary to achieve a good separation of the main compound from any impurities. Detection would typically be performed using a UV detector, as the furoate moieties would absorb UV light.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Given the ester nature of this compound, it may be amenable to GC analysis, provided it does not decompose at the high temperatures required for volatilization.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be used to elute the compound and any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be seen as a hybrid of GC and HPLC and is particularly useful for the separation of chiral compounds and complex mixtures. For a compound like this compound, SFC could offer a "green" alternative to normal-phase HPLC, reducing the use of organic solvents. The separation would be influenced by the choice of stationary phase and any organic modifiers added to the supercritical CO2.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for identifying components in complex mixtures and for characterizing impurities.

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling. After separation by GC or LC, the mass spectrometer provides mass-to-charge ratio data for each component, which can be used to determine its molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum can provide valuable structural information, aiding in the identification of unknown impurities.

LC-NMR for Structural Elucidation in Complex Samples

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that directly couples the separation power of HPLC with the structure-elucidating capability of NMR. This allows for the acquisition of NMR spectra of individual components in a mixture without the need for prior isolation. For a novel compound like this compound, LC-NMR would be invaluable for confirming its structure and for the definitive identification of any process-related impurities or degradation products.

Future Directions and Emerging Research Avenues for 3 2 Furoyloxy 2 Methylphenyl 2 Furoate

Exploration of Novel and Sustainable Synthetic Strategies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research into the synthesis of 3-(2-Furoyloxy)-2-methylphenyl 2-furoate is expected to focus on novel and sustainable strategies that offer improvements in terms of yield, selectivity, and environmental impact over traditional methods.

One promising avenue is the exploration of flow chemistry for the synthesis of this diester. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. Furthermore, flow chemistry can enhance the safety of handling reactive intermediates and allows for easier scalability.

Another key area of investigation will be the use of biocatalysis . Enzymes, such as lipases, could be employed to catalyze the esterification reactions with high chemo- and regioselectivity under mild reaction conditions. This approach would significantly reduce the need for harsh reagents and solvents, aligning with the principles of green chemistry.

The development of photocatalytic methods for the synthesis of furoate esters also presents an exciting frontier. Visible-light photocatalysis could enable the activation of starting materials under mild conditions, potentially leading to novel reaction pathways and improved energy efficiency.

A comparative overview of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Focus
Flow Chemistry Enhanced control, higher yields, improved safety, scalabilityOptimization of reactor design and reaction conditions
Biocatalysis High selectivity, mild conditions, reduced wasteScreening for suitable enzymes, reaction engineering
Photocatalysis Mild reaction conditions, novel reaction pathways, energy efficiencyDevelopment of efficient photocatalysts, mechanistic studies

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. For this compound, these computational tools can be leveraged to accelerate the design of synthetic routes and to predict its physicochemical properties.

Retrosynthetic analysis powered by AI algorithms can propose novel and efficient synthetic pathways that may not be apparent to human chemists. By analyzing vast databases of chemical reactions, these tools can identify the most promising starting materials and reaction conditions, thereby reducing the time and resources required for experimental work.

Furthermore, ML models can be trained to predict a wide range of properties for this compound, including its solubility, melting point, and electronic properties. This predictive capability can guide the design of new derivatives with tailored functionalities for specific applications.

The following table illustrates the potential applications of ML and AI in the study of this compound:

ApplicationDescriptionExpected Outcome
Retrosynthetic Analysis AI-driven prediction of synthetic routesIdentification of novel and efficient synthetic pathways
Property Prediction ML models to forecast physicochemical propertiesAccelerated discovery of derivatives with desired properties
Reaction Optimization Algorithms to optimize reaction conditions for higher yieldsReduced experimental effort and resource consumption

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future research will likely employ a combination of advanced spectroscopic techniques and computational methods to elucidate these mechanisms in detail.

In-situ spectroscopic monitoring , using techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation and consumption of intermediates during a chemical reaction. This data is invaluable for understanding the reaction kinetics and for optimizing reaction conditions.

Computational chemistry , particularly density functional theory (DFT) calculations, can be used to model the reaction pathways at the molecular level. These calculations can provide insights into the transition state geometries and activation energies, which are key parameters for understanding the reaction mechanism.

The synergy between experimental and computational approaches will be instrumental in gaining a comprehensive understanding of the chemical behavior of this compound.

TechniqueInformation GainedContribution to Mechanistic Understanding
In-situ FTIR/NMR Real-time monitoring of reaction speciesElucidation of reaction kinetics and intermediates
DFT Calculations Transition state structures and activation energiesDetailed insight into reaction pathways at the molecular level
Femtosecond Spectroscopy Ultrafast dynamics of excited statesUnderstanding of photochemical and photophysical processes

Investigation of Intermolecular Interactions and Self-Assembly in Controlled Environments

The ability of molecules to self-assemble into ordered structures is a key principle in materials science and nanotechnology. The unique structure of this compound, with its aromatic rings and ester groups, suggests a propensity for intermolecular interactions that could drive self-assembly processes.

Future research in this area will focus on studying the self-assembly of this compound in various controlled environments, such as on solid surfaces or in solution. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can be used to visualize the self-assembled structures at the nanoscale.

By understanding the interplay of intermolecular forces, such as π-π stacking and dipole-dipole interactions, it may be possible to control the self-assembly process to create novel materials with tailored properties. For example, ordered thin films of this compound could find applications in organic electronics.

The table below summarizes the key aspects of this research direction:

Research AreaTechniquesPotential Applications
Surface Self-Assembly STM, AFMDevelopment of ordered thin films for organic electronics
Solution-Phase Aggregation Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS)Formation of nanoparticles and gels for drug delivery or catalysis
Crystal Engineering X-ray Diffraction (XRD)Design of crystalline materials with specific optical or electronic properties

Development of Advanced Spectroscopic Probes Utilizing the Compound's Unique Structural Features

The distinct structural features of this compound, including its fluorescent furoate moieties, make it a promising candidate for the development of advanced spectroscopic probes. These probes can be designed to detect specific analytes or to monitor changes in their local environment.

One potential application is the development of fluorescent chemosensors . By introducing specific recognition sites into the molecule, it could be engineered to exhibit a change in its fluorescence properties upon binding to a target analyte, such as a metal ion or a biomolecule.

Furthermore, the compound's sensitivity to its local environment could be exploited to create probes for monitoring changes in polarity or viscosity . Such probes are valuable tools in cell biology and materials science for studying complex systems.

The development of these advanced spectroscopic probes will require a multidisciplinary approach, combining organic synthesis, photophysical characterization, and application-oriented studies.

Probe TypeDesign StrategyPotential Application
Fluorescent Chemosensor Incorporation of analyte recognition sitesDetection of metal ions, anions, or biomolecules
Environmental Probe Exploiting sensitivity to local polarity or viscosityMapping cellular environments or monitoring polymerization processes
Ratiometric Probe Designing dual-emission characteristicsQuantitative and reliable sensing with built-in self-calibration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.